2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 893611-87-5
VCID: VC3948427
InChI: InChI=1S/C12H15N3O4/c1-8-7-14(6-5-13-8)11-9(12(16)17)3-2-4-10(11)15(18)19/h2-4,8,13H,5-7H2,1H3,(H,16,17)
SMILES: CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid

CAS No.: 893611-87-5

Cat. No.: VC3948427

Molecular Formula: C12H15N3O4

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid - 893611-87-5

Specification

CAS No. 893611-87-5
Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
IUPAC Name 2-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid
Standard InChI InChI=1S/C12H15N3O4/c1-8-7-14(6-5-13-8)11-9(12(16)17)3-2-4-10(11)15(18)19/h2-4,8,13H,5-7H2,1H3,(H,16,17)
Standard InChI Key KYYUCJDXASXGPX-UHFFFAOYSA-N
SMILES CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Canonical SMILES CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Introduction

Structural and Physical Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₅N₃O₄, with a molecular weight of 265.26 g/mol. Its structure includes:

  • Benzoic acid core: A carboxylic acid group (-COOH) at position 1.

  • Nitro group (-NO₂): Positioned at carbon 3, contributing to electron-withdrawing effects.

  • 3-Methylpiperazine moiety: Attached to carbon 2 via a nitrogen atom, introducing steric bulk and potential hydrogen-bonding capacity.

Key Structural Features

FeatureDescription
Nitro GroupElectron-withdrawing, enhances reactivity in nucleophilic substitutions.
Piperazine Substituent3-Methylpiperazine provides lipophilicity and interaction potential with biological targets.
Carboxylic AcidEnables salt formation and solubility modulation.

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step reactions optimized for yield and purity:

Step 1: Nitration

Methyl benzoate undergoes nitration to introduce a nitro group at the meta position, yielding methyl 3-nitrobenzoate.

Step 2: Piperazine Substitution

The nitro intermediate reacts with 4-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF) to form methyl 2-(3-methylpiperazin-1-yl)-3-nitrobenzoate.

Step 3: Hydrolysis

Ester hydrolysis with aqueous sodium hydroxide converts the methyl ester to the carboxylic acid, producing the final compound.

Alternative Methods

Industrial-scale production may employ continuous flow reactors for improved efficiency, followed by chromatographic purification.

Medicinal Chemistry Applications

Target ClassRationaleExample Analog
Kinase InhibitorsNitro groups interact with ATP-binding pockets; piperazine enhances binding.Imatinib (tyrosine kinase).
Antimicrobial AgentsNitroaromatics disrupt microbial membranes; piperazine improves permeability.Linezolid (antibiotic).
Antiviral AgentsStructural similarity to anti-HCV compounds (e.g., telaprevir) .Telaprevir (HCV protease) .

Structural Optimization Insights

  • Nitro Group Reduction: Hydrogenation to an amine could enhance solubility and target affinity.

  • Piperazine Modifications: Substitution with hydrophilic groups (e.g., morpholine) may improve pharmacokinetics .

CompoundCC₅₀ (μM)EC₅₀ (μM)SI
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acidN/AN/AN/A
IMB-26 (analog)73.151.4748
Compound 80 (analog)112.71.10103

Data adapted from anti-HCV analogs .

Comparative Analysis with Related Compounds

Structural and Functional Diversity

CompoundCASKey FeaturesApplications
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid893611-87-5Nitro at C3, piperazine at C2Kinase/antimicrobial targets.
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid137726-00-2Nitro at C3, piperazine at C4HCV inhibitors .
3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid851528-03-5Nitro at C5, piperazine at C3Unspecified .

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